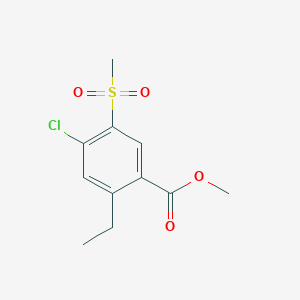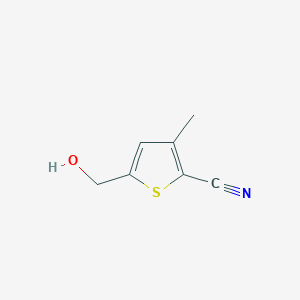![molecular formula C19H18ClN3O3S B8534299 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine](/img/structure/B8534299.png)
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine
Descripción general
Descripción
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents under controlled temperatures . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cellular processes . The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and growth regulation .
Comparación Con Compuestos Similares
Similar compounds include other quinazoline derivatives such as erlotinib and gefitinib, which are used as anticancer agents . Compared to these compounds, 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine has unique structural features that may confer distinct biological activities and therapeutic potential . The presence of the morpholine ring and the methylsulfonyl group are notable differences that could influence its pharmacological properties.
Propiedades
Fórmula molecular |
C19H18ClN3O3S |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine |
InChI |
InChI=1S/C19H18ClN3O3S/c1-27(24,25)15-4-2-3-13(11-15)14-5-6-16-17(12-14)21-19(20)22-18(16)23-7-9-26-10-8-23/h2-6,11-12H,7-10H2,1H3 |
Clave InChI |
KRNMLNLBVXQBTG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NC(=N3)Cl)N4CCOCC4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[[4-(2,2,2-Trifluoroethoxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxane-4-carboxylic acid](/img/structure/B8534224.png)

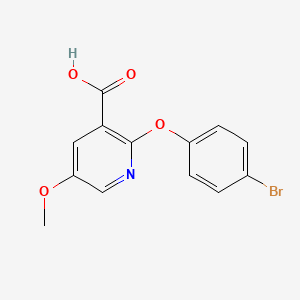
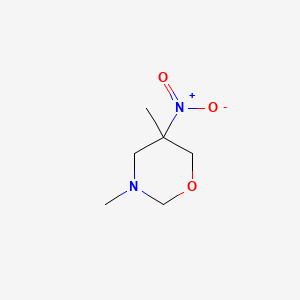
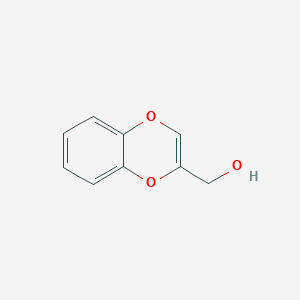
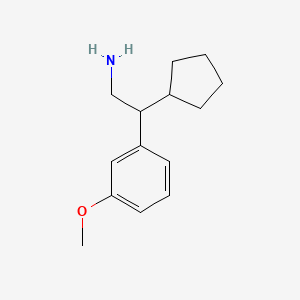
![Tert-butyl 2-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8534277.png)

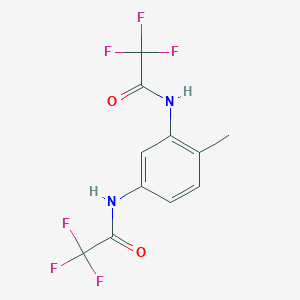

![Spiro[2h-indene-2,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,5-bromo-1,3-dihydro-](/img/structure/B8534307.png)
